molecular formula C13H14ClNO B11739102 6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one CAS No. 855849-91-1

6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one

Cat. No.: B11739102
CAS No.: 855849-91-1
M. Wt: 235.71 g/mol
InChI Key: HMTIOMRCWOUPHI-UHFFFAOYSA-N
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Description

6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of indene derivatives with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
  • Spiro[indene-1,4’-piperidin]-3(2H)-one

Uniqueness

6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one is unique due to the presence of the chlorine atom and the specific spiro linkage. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of 6-Chlorospiro[indene-1,4’-piperidin]-3(2H)-one, researchers can explore its full potential in different scientific and industrial fields.

Properties

CAS No.

855849-91-1

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

5-chlorospiro[2H-indene-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H14ClNO/c14-9-1-2-10-11(7-9)13(8-12(10)16)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2

InChI Key

HMTIOMRCWOUPHI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C2C=C(C=C3)Cl

Origin of Product

United States

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